molecular formula C11H13ClN2O3S B2963529 N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide CAS No. 2097883-01-5

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide

Cat. No.: B2963529
CAS No.: 2097883-01-5
M. Wt: 288.75
InChI Key: DRWVDQFRQCQBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide is a chemical compound with potential applications in various scientific fields. This compound features a chlorobenzene sulfonamide group attached to an ethyl chain, which is further linked to a prop-2-enamide moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethylamine to form the sulfonamide intermediate. This intermediate is then reacted with acrylamide under suitable conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the sulfonamide or amide groups can produce various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives.

  • Reduction products: Reduced analogs of the compound.

  • Substitution products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(2-chlorobenzenesulfonamido)ethyl]prop-2-enamide

  • N-[2-(4-chlorobenzenesulfonamido)ethyl]prop-2-enamide

  • N-[2-(3-chlorobenzenesulfonamido)propyl]prop-2-enamide

Uniqueness: N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-2-11(15)13-6-7-14-18(16,17)10-5-3-4-9(12)8-10/h2-5,8,14H,1,6-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWVDQFRQCQBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.